Cas no 183427-87-4 (2-(2-METHOXYPHENOXY)ACETAMIDE)

2-(2-Methoxyphenoxy)acetamide is a synthetic organic compound featuring a methoxyphenoxy group linked to an acetamide moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its methoxy and phenoxy functional groups enhance solubility and stability, facilitating its use in coupling reactions and derivatization processes. The compound’s well-defined molecular architecture allows for precise modifications, supporting the development of bioactive molecules. Its compatibility with various reaction conditions and potential as a building block in medicinal chemistry underscore its utility in research and industrial applications. High purity grades ensure reproducibility in synthetic pathways.
2-(2-METHOXYPHENOXY)ACETAMIDE structure
2-(2-METHOXYPHENOXY)ACETAMIDE structure
商品名:2-(2-METHOXYPHENOXY)ACETAMIDE
CAS番号:183427-87-4
MF:C9H11NO3
メガワット:181.18854
MDL:MFCD00834989
CID:92218
PubChem ID:723278

2-(2-METHOXYPHENOXY)ACETAMIDE 化学的及び物理的性質

名前と識別子

    • 2-(2-METHOXYPHENOXY)ACETAMIDE
    • 2-METHOXYPHENOXYACETAMIDE
    • (2-methoxy-phenoxy)-acetic acid amide
    • (2-Methoxy-phenoxy)-essigsaeure-amid
    • 2-(2-methoxyphenoxy)ethanamide
    • Z19753985
    • 183427-87-4
    • HMS566H11
    • AC-907/34127021
    • MFCD00834989
    • AKOS000490809
    • E78012
    • SCHEMBL5520675
    • FT-0608488
    • TS-00206
    • Oprea1_388657
    • 2-(2-methoxyphenoxy) acetamide
    • DTXSID20352331
    • Acetamide, 2-(2-methoxyphenoxy)-
    • Maybridge1_008789
    • CS-0182661
    • A812776
    • Oprea1_103009
    • DB-044491
    • STK023938
    • MDL: MFCD00834989
    • インチ: 1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
    • InChIKey: SWSQFEAWQBOBAI-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1OCC(N)=O

計算された属性

  • せいみつぶんしりょう: 181.07400
  • どういたいしつりょう: 181.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.17
  • ゆうかいてん: 142°C
  • ふってん: 357.7°Cat760mmHg
  • フラッシュポイント: 198.2°C
  • 屈折率: 1.53
  • PSA: 61.55000
  • LogP: 1.25960

2-(2-METHOXYPHENOXY)ACETAMIDE セキュリティ情報

2-(2-METHOXYPHENOXY)ACETAMIDE 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(2-METHOXYPHENOXY)ACETAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253331-250mg
2-(2-Methoxyphenoxy)acetamide
183427-87-4 98%
250mg
¥135 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253331-1g
2-(2-Methoxyphenoxy)acetamide
183427-87-4 98%
1g
¥273 2023-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M300068-1g
2-(2-METHOXYPHENOXY)ACETAMIDE
183427-87-4 97%
1g
¥802.90 2023-09-01
abcr
AB144962-1g
2-(2-Methoxyphenoxy)acetamide, 95%; .
183427-87-4 95%
1g
€132.40 2024-04-18
abcr
AB144962-250mg
2-(2-Methoxyphenoxy)acetamide, 95%; .
183427-87-4 95%
250mg
€86.90 2024-04-18
Aaron
AR002890-1g
Acetamide, 2-(2-methoxyphenoxy)-
183427-87-4 98%
1g
$27.00 2025-02-11
Crysdot LLC
CD12102759-5g
2-(2-Methoxyphenoxy)acetamide
183427-87-4 97%
5g
$327 2024-07-24
eNovation Chemicals LLC
Y1260321-1g
Acetamide, 2-(2-methoxyphenoxy)-
183427-87-4 98%
1g
$75 2025-02-25
eNovation Chemicals LLC
Y1260321-250mg
Acetamide, 2-(2-methoxyphenoxy)-
183427-87-4 98%
250mg
$60 2025-02-27
eNovation Chemicals LLC
Y1260321-1g
Acetamide, 2-(2-methoxyphenoxy)-
183427-87-4 98%
1g
$75 2025-02-27

2-(2-METHOXYPHENOXY)ACETAMIDE 関連文献

2-(2-METHOXYPHENOXY)ACETAMIDEに関する追加情報

Professional Introduction to 2-(2-METHOXYPHENOXY)ACETAMIDE (CAS No. 183427-87-4)

2-(2-METHOXYPHENOXY)ACETAMIDE, a compound with the chemical formula C9H11NO2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number CAS NO.183427-87-4, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a phenoxy group and an acetamide moiety makes it a versatile intermediate in synthesizing various pharmacologically active agents.

The molecular structure of 2-(2-METHOXYPHENOXY)ACETAMIDE consists of a benzene ring substituted with a methoxy group at the 2-position and an acetamide group at the 1-position. This arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The acetamide group, in particular, is known for its ability to form hydrogen bonds, a feature that enhances the compound's binding affinity to proteins and enzymes.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(2-METHOXYPHENOXY)ACETAMIDE. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. The phenoxy group, while commonly associated with antifungal and anti-inflammatory properties, when combined with the acetamide moiety, opens up possibilities for applications in treating neurological disorders and infectious diseases.

One of the most compelling aspects of 2-(2-METHOXYPHENOXY)ACETAMIDE is its versatility in medicinal chemistry. The compound serves as a building block for more complex molecules, allowing chemists to modify its structure to achieve desired pharmacological effects. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

The synthesis of 2-(2-METHOXYPHENOXY)ACETAMIDE involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the phenoxy and acetamide groups efficiently. These methods not only improve yield but also enhance the purity of the final product, which is essential for pharmaceutical applications.

Recent studies have highlighted the importance of 2-(2-METHOXYPHENOXY)ACETAMIDE in developing antiviral drugs. The unique electronic properties of the phenoxy group allow it to interact with viral proteases and enzymes, thereby inhibiting viral replication. This has led to several preclinical trials where derivatives of this compound have shown promising results against various viruses.

The role of computational chemistry in understanding the behavior of 2-(2-METHOXYPHENOXY)ACETAMIDE cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These insights have guided researchers in designing more effective derivatives with improved pharmacokinetic profiles.

In conclusion, 2-(2-METHOXYPHENOXY)ACETAMIDE (CAS NO.183427-87-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely that 2-(2-METHOXYPHENOXY)ACETAMIDE will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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